5-methyl-1,3-benzoxazol-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

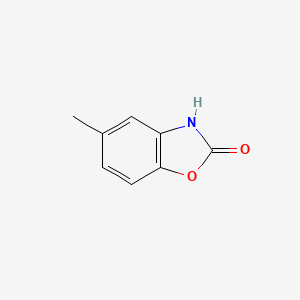

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBFWAKNXWFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314111 | |

| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-15-9 | |

| Record name | 22876-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-methyl-1,3-benzoxazol-2(3H)-one (CAS: 22876-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological applications of 5-methyl-1,3-benzoxazol-2(3H)-one.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its core structure is a fusion of a benzene ring and an oxazolone ring, with a methyl group substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22876-15-9 | N/A |

| Molecular Formula | C₈H₇NO₂ | N/A |

| Molecular Weight | 149.15 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 130-136 °C | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |

Synthesis

The synthesis of this compound can be achieved through the cyclization of 2-amino-4-methylphenol with a suitable carbonylating agent. A general and efficient method involves the use of carbonyldiimidazole (CDI) or triphosgene.

Experimental Protocol: Synthesis from 2-amino-4-methylphenol

This protocol is adapted from established methods for the synthesis of benzoxazolones.

Materials:

-

2-amino-4-methylphenol

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF. Cool the mixture to 0 °C in an ice bath.

-

Addition of Carbonylating Agent: Dissolve triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF and add it dropwise to the stirred solution of the aminophenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1N HCl to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 3H | Aromatic protons |

| ~ 2.4 | s | 3H | -CH₃ |

| ~ 9.0 - 10.0 | br s | 1H | -NH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C=O |

| ~ 142 | C-O (aromatic) |

| ~ 132 | C-CH₃ (aromatic) |

| ~ 130 | C-N (aromatic) |

| ~ 125 | CH (aromatic) |

| ~ 110 | CH (aromatic) |

| ~ 109 | CH (aromatic) |

| ~ 21 | -CH₃ |

Infrared (IR) Spectroscopy:

Expected characteristic peaks include:

-

~3200-3400 cm⁻¹ (N-H stretch)

-

~1750 cm⁻¹ (C=O stretch, lactam)

-

~1600, 1480 cm⁻¹ (C=C aromatic stretch)

-

~1250 cm⁻¹ (C-O stretch)

Mass Spectrometry:

The expected molecular ion peak (M⁺) in the mass spectrum would be at m/z = 149.

Biological Activity and Potential Applications

The benzoxazolone scaffold is a prominent feature in many biologically active molecules.[3] While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.

Antimicrobial Activity

Derivatives of benzoxazolones have been reported to possess antibacterial and antifungal properties.[4] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (this compound or its derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include positive (bacteria and broth), negative (broth only), and drug-solvent controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for antimicrobial susceptibility testing.

Macrophage Migration Inhibitory Factor (MIF) Antagonism

Certain derivatives of this compound have been identified as antagonists of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune diseases.[5] Antagonizing MIF can be a promising therapeutic strategy.

This protocol describes a method to assess the ability of a compound to inhibit the interaction between MIF and its receptor, CD74.[5]

Materials:

-

Recombinant human MIF

-

Recombinant soluble human CD74

-

Biotinylated MIF

-

Streptavidin-HRP

-

TMB substrate

-

96-well high-binding plates

Procedure:

-

Plate Coating: Coat a 96-well plate with recombinant soluble CD74 overnight at 4°C.

-

Blocking: Block the plate with a suitable blocking buffer (e.g., BSA or non-fat milk) for 1-2 hours at room temperature.

-

Inhibition: Incubate biotinylated MIF with various concentrations of the test compound for 30 minutes at room temperature.

-

Binding: Add the MIF/compound mixture to the CD74-coated plate and incubate for 1-2 hours at room temperature.

-

Detection:

-

Wash the plate to remove unbound components.

-

Add Streptavidin-HRP and incubate for 1 hour.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the MIF-CD74 interaction.

Caption: Simplified MIF signaling pathway and inhibition.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound belonging to the benzoxazolone class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | --INVALID-LINK-- |

| Molecular Weight | 149.15 g/mol | --INVALID-LINK--[1] |

| Melting Point | 130 °C | --INVALID-LINK--[2] |

| Boiling Point | Predicted: >300 °C | |

| Appearance | White to off-white solid | --INVALID-LINK--[2] |

| pKa | Predicted: 9.51 ± 0.70 | --INVALID-LINK--[2] |

| LogP (calculated) | 1.5 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO. Sparingly soluble in water. | Inferred from general solubility of similar compounds. |

| CAS Number | 222876-15-9 | --INVALID-LINK--[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 2-amino-4-methylphenol with a suitable carbonylating agent. A general and effective method involves the use of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), which are safer alternatives to phosgene gas.

Materials:

-

2-amino-4-methylphenol

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-amino-4-methylphenol (1 equivalent) and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (2.2 equivalents) is added dropwise to the stirred solution.

-

Addition of Carbonylating Agent: A solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: Upon completion of the reaction, the mixture is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white to off-white solid.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic C=O stretching vibration of the cyclic carbamate.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented in publicly available literature, the benzoxazolone scaffold is known to be a "privileged structure" in medicinal chemistry. Derivatives of this compound have shown a wide range of biological activities.

Notably, a closely related derivative, 3-(3-hydroxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one , has been identified as a potent antagonist of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a critical role in various inflammatory diseases, autoimmune disorders, and cancer.

Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway

MIF exerts its biological effects by binding to its cell surface receptor CD74, which then forms a complex with CD44. This binding initiates a cascade of intracellular signaling events, primarily through the activation of the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. Antagonism of MIF by compounds like the derivatives of this compound can disrupt these signaling cascades, leading to anti-inflammatory and anti-proliferative effects.

Below is a diagram illustrating the general workflow for synthesizing this compound.

Caption: General workflow for the synthesis of this compound.

Below is a simplified diagram of the Macrophage Migration Inhibitory Factor (MIF) signaling pathway, which can be antagonized by derivatives of this compound.

Caption: Simplified MIF signaling pathway and the point of antagonism.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties and a straightforward synthetic route. Its structural similarity to known biologically active molecules, particularly MIF antagonists, makes it and its derivatives promising candidates for further investigation in drug discovery and development. This technical guide provides a foundational understanding for researchers interested in exploring the potential of this chemical entity.

References

5-methyl-1,3-benzoxazol-2(3H)-one chemical structure and IUPAC name

An In-depth Technical Guide to 5-methyl-1,3-benzoxazol-2(3H)-one

Introduction

This compound is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazole structure is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3][4] This technical guide provides a detailed overview of the chemical structure, properties, a representative synthesis protocol, and an experimental workflow for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The definitive chemical identity of a compound is established by its structure and systematic nomenclature.

Chemical Structure:

The structure consists of a benzene ring fused to an oxazolone ring, with a methyl group substituent on the benzene ring at position 5.

IUPAC Name: The accepted IUPAC name for this compound is 5-methyl-3H-1,3-benzoxazol-2-one .[5] It is also commonly referred to as this compound.[5][6][7][8][9]

Physicochemical Properties

A summary of the key quantitative data and identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 5-methyl-3H-1,3-benzoxazol-2-one | PubChem[5] |

| CAS Number | 22876-15-9 | PubChem[5], Apollo Scientific[6] |

| Molecular Formula | C₈H₇NO₂ | PubChem[5], Parchem[7] |

| Molecular Weight | 149.15 g/mol | PubChem[5], Apollo Scientific[6] |

| Purity | ≥95% - 98% (Typical) | Apollo Scientific[6], CymitQuimica[8][9] |

| Physical Form | Solid | CymitQuimica[10] |

| InChI Key | GBLBFWAKNXWFFS-UHFFFAOYSA-N | PubChem[5], CymitQuimica[8][9] |

| SMILES | CC1=CC2=C(C=C1)OC(=O)N2 | PubChem[5] |

Experimental Protocol: Synthesis of Benzoxazol-2(3H)-ones

The synthesis of benzoxazol-2(3H)-one derivatives is a crucial step for further pharmacological investigation. A general and efficient method involves the cyclization of 2-aminophenol derivatives using a carbonylating agent. The following protocol is a representative example for the synthesis of a benzoxazolone core structure, adapted from established methodologies using a phosgene equivalent.[1][11][12]

Objective: To synthesize a 1,3-benzoxazol-2(3H)-one derivative via cyclization of a substituted 2-aminophenol.

Materials and Reagents:

-

Substituted 2-aminophenol (e.g., 2-Amino-4-methylphenol)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the substituted 2-aminophenol (1.0 eq) and anhydrous THF. The mixture is stirred to achieve dissolution or a fine suspension.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath. Anhydrous triethylamine (1.1 eq) is added dropwise to the stirred mixture.

-

Addition of Carbonylating Agent: In a separate dry flask, a solution of triphosgene (0.4 eq) in anhydrous DCM is prepared. This solution is carefully transferred to the dropping funnel.

-

Reaction: The triphosgene solution is added dropwise to the stirred reaction mixture at 0 °C over 30 minutes. The internal temperature must be maintained below 5 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is quenched by the slow, careful addition of saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzoxazol-2(3H)-one derivative.

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the experimental process.

References

- 1. Benzoxazolone synthesis [organic-chemistry.org]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. 5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H7NO2 | CID 322632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 22876-15-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. parchem.com [parchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 5-amino-3-methyl-1,3-benzoxazol-2(3H)-one | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-methyl-1,3-benzoxazol-2(3H)-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-methyl-1,3-benzoxazol-2(3H)-one, tailored for researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic techniques used for the characterization of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of expected data are presented to facilitate the identification and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data expected for this compound. Please note that while the availability of this data is confirmed in various databases, the precise experimental values are proprietary to those databases and are not publicly available in the immediate search results. Researchers should consult the referenced databases for specific data points.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Aromatic Protons | ||

| Data not available | Methyl Protons (-CH₃) | ||

| Data not available | N-H Proton |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Aromatic Carbons |

| Data not available | Methyl Carbon (-CH₃) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | N-H Stretch |

| Data not available | C=O Stretch (Amide) |

| Data not available | C-N Stretch |

| Data not available | Aromatic C-H Stretch |

| Data not available | Aromatic C=C Stretch |

| Data not available | C-O Stretch |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available | Molecular Ion (M⁺) |

| Data not available | Fragment Ions |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) NMR experiments.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. Electron Ionization (EI) is a common method for generating the mass spectrum. In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Crystal Structure Analysis of a Benzoxazolone Core: A Technical Guide

Disclaimer: Despite a comprehensive search, specific crystallographic data for 5-methyl-1,3-benzoxazol-2(3H)-one was not publicly available. This guide instead provides a detailed crystal structure analysis of a closely related and structurally significant compound, methyl 1,3-benzoxazole-2-carboxylate . This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the benzoxazolone scaffold.

Introduction

Benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their physicochemical properties, molecular interactions, and ultimately, their therapeutic potential. This technical guide offers an in-depth look at the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, providing key data and experimental protocols.

Crystallographic Data

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₇NO₃ |

| Formula Weight | 177.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 7.973(2) Å |

| b | 5.795(2) Å |

| c | 8.685(3) Å |

| α | 90° |

| β | 100.99(3)° |

| γ | 90° |

| Volume | 393.3(2) ų |

| Z | 2 |

| Data Collection & Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections Collected | 1732 |

| Independent Reflections | 894 [R(int) = 0.028] |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |

Molecular and Crystal Structure

The molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar. In the crystal, molecules are linked by weak C—H···O hydrogen bonds and π–π stacking interactions, forming a stable three-dimensional network.

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C2 | 1.365(3) | C2-O1-C7a | 106.2(2) |

| N3-C2 | 1.378(3) | C2-N3-C3a | 110.1(2) |

| C2-O2 | 1.201(3) | O1-C2-N3 | 108.5(2) |

| C8-O1 | 1.442(3) | O1-C2-O2 | 124.9(2) |

| C8-O3 | 1.326(3) | N3-C2-O2 | 126.6(2) |

Experimental Protocols

Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

A solution of 2-aminophenol (1.09 g, 10 mmol) in dry tetrahydrofuran (THF, 30 mL) was cooled to 0 °C. To this, methyl chloroformate (0.95 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) were added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to yield the title compound as a white solid.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and hexane at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Diagrams

Experimental Workflow

The Multifaceted Biological Activities of 5-Methyl-1,3-Benzoxazol-2(3H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-benzoxazol-2(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.

Analgesic and Anti-inflammatory Activities

Derivatives of this compound have demonstrated significant potential in the management of pain and inflammation. In vivo studies have consistently shown their efficacy in animal models of nociception and inflammation.

Quantitative Data Summary

The following table summarizes the analgesic and anti-inflammatory activities of selected this compound derivatives.

| Compound ID | R Group | Analgesic Activity (% Inhibition in Writhing Test) | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference |

| 1a | -H | 55.2 | 48.5 | |

| 1b | -CH₂-CO-C₆H₅ | 62.8 | 53.2 | |

| 1c | -CH₂-CO-C₆H₄-Cl | 71.4 | 60.1 | |

| 1d | -CH₂-CO-C₆H₄-Br | 75.1 | 65.8 |

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

This widely used method assesses peripheral analgesic activity.

Procedure:

-

Male Swiss albino mice (20-25 g) are divided into groups (n=6).

-

The test compound or standard drug (e.g., Diclofenac Sodium) is administered orally or intraperitoneally.

-

After a set period (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally to induce writhing.

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.

-

The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

This is a standard model for evaluating acute inflammation.

Procedure:

-

Wistar rats (150-200 g) are divided into groups (n=6).

-

The test compound or standard drug (e.g., Indomethacin) is administered orally.

-

After 1 hour, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated as: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the modulation of key inflammatory pathways, primarily the NF-κB and iNOS signaling cascades.

Caption: Proposed anti-inflammatory mechanism of action.

Antimicrobial and Antifungal Activities

Several derivatives of this compound have been reported to possess notable activity against a range of pathogenic bacteria and fungi.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.

| Compound ID | R Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 2a | -H | 128 | 256 | 64 | |

| 2b | -CH₂-C₆H₅ | 64 | 128 | 32 | |

| 2c | -CH₂-C₆H₄-Cl | 32 | 64 | 16 | |

| 2d | -CH₂-C₆H₄-NO₂ | 16 | 32 | 8 |

Note: Data is indicative and may vary based on the specific assay conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity

The 5-methyl-1,3-benzoxazol-2

Potential Therapeutic Targets of 5-methyl-1,3-benzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This technical guide explores the potential therapeutic targets of the core molecule, 5-methyl-1,3-benzoxazol-2(3H)-one. While direct experimental data on this specific compound is limited, extensive research on its derivatives provides compelling evidence for several promising molecular targets. This document summarizes the biological activities of the benzoxazolone class, details the most probable therapeutic targets, presents quantitative data from key studies on its derivatives, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows. The information herein is intended to guide future research and drug development efforts centered on this compound.

Introduction: The Benzoxazolone Scaffold in Drug Discovery

Benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[3] Their versatile structure allows for modifications at various positions, leading to a diverse array of pharmacological activities.[1] The benzoxazolone nucleus is considered a bioisostere of naturally occurring nucleotides, which may contribute to its ability to interact with a variety of biological macromolecules.[3]

Derivatives of the benzoxazolone core have been reported to possess a broad spectrum of therapeutic properties, including:

-

Anti-inflammatory and Analgesic Effects: Many benzoxazolone derivatives have been shown to modulate inflammatory pathways.[2]

-

Anticancer Activity: The scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial Properties: Antibacterial and antifungal activities have been observed in several benzoxazolone derivatives.

-

Neuroprotective and Anxiolytic Potential: Certain derivatives have shown affinity for targets within the central nervous system, suggesting potential applications in neurological and psychiatric disorders.[1]

Given the established biological relevance of the benzoxazolone scaffold, this compound represents a foundational molecule for the development of novel therapeutics. The methyl group at the 5-position is a key structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets

Based on extensive research on benzoxazolone derivatives, three primary therapeutic targets have been identified as highly probable for this compound.

Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer.[4] MIF exerts its biological effects in part through its interaction with the CD74 receptor.[4] Several N-benzyl-benzoxazol-2-one derivatives have been identified as potent antagonists of MIF, inhibiting both its tautomerase activity and its binding to CD74.[4][5]

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, migration, and invasion.[6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[6] Benzoxazolone derivatives have been investigated as inhibitors of c-Met kinase, with some demonstrating potent inhibitory activity.[7]

18 kDa Translocator Protein (TSPO)

The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular functions, including steroidogenesis, apoptosis, and immune regulation.[8] Upregulation of TSPO is observed in neuroinflammatory conditions and certain cancers.[8] Benzoxazolone derivatives have been designed as selective ligands for TSPO, with some exhibiting high binding affinity and demonstrating anxiolytic effects in preclinical models.[9][10]

Data Presentation: Biological Activity of Benzoxazolone Derivatives

The following tables summarize the quantitative data for representative benzoxazolone derivatives against the potential therapeutic targets. It is important to note that these data are for derivatives of this compound and should be interpreted as indicative of the potential activity of the core structure.

Table 1: Inhibition of Macrophage Migration Inhibitory Factor (MIF) by Benzoxazol-2-one Derivatives

| Compound | MIF Tautomerase Assay IC50 (nM) | MIF-CD74 Binding Assay IC50 (nM) | Reference |

| Substituted N-benzyl-benzoxazol-2-one 1 | 500 | 1500 | [4] |

| Optimized N-benzyl-benzoxazol-2-one | 7.5 | 80 | [4] |

Table 2: Inhibition of c-Met Kinase and Cancer Cell Proliferation by Piperidinyl-Based Benzoxazole Derivatives

| Compound | VEGFR-2 Kinase IC50 (µM) | c-Met Kinase IC50 (µM) | MCF-7 Cytotoxicity IC50 (µM) | Reference |

| Derivative 11a | 0.145 | 0.237 | > 50 | [7] |

| Derivative 11b (p-fluorophenyl) | 0.057 | 0.181 | 1.25 | [7] |

| Sorafenib (Control) | 0.058 | - | 2.56 | [7] |

| Staurosporine (Control) | - | 0.237 | - | [7] |

Table 3: Binding Affinity of Benzoxazolone Derivatives to 18 kDa Translocator Protein (TSPO)

| Compound | TSPO Binding Affinity Ki (nM) | Reference |

| Acetamidobenzoxazolone Derivative (NBMP) | 10.8 ± 1.2 | [11] |

| Optimized Benzoxazolone Derivative 10d | High Affinity (qualitative) | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzoxazolone derivatives against their potential targets. These protocols can be adapted for the screening and characterization of this compound.

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.

-

Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically.

-

Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add assay buffer, MIF, and the test compound at various concentrations to the wells of a 96-well plate.

-

Incubate for a defined period at room temperature.

-

Initiate the reaction by adding L-dopachrome methyl ester.

-

Immediately measure the decrease in absorbance at 475 nm over time.

-

Calculate the initial reaction rates and determine the IC50 value of the test compound.

-

c-Met Kinase Activity Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of c-Met kinase.[6][12][13][14]

-

Principle: The assay measures the phosphorylation of a peptide substrate by c-Met kinase. The amount of ATP consumed is quantified using a luminescence-based assay (e.g., Kinase-Glo®).[6][13][14]

-

Materials:

-

Recombinant human c-Met kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound in DMSO

-

Kinase-Glo® MAX reagent

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, c-Met enzyme, and peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding Kinase-Glo® MAX reagent.

-

Incubate for a further 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

TSPO Radioligand Binding Assay

This assay measures the affinity of a compound for the TSPO.

-

Principle: The assay is based on the competition between the test compound and a radiolabeled ligand (e.g., [3H]PK 11195) for binding to TSPO in a tissue or cell homogenate.

-

Materials:

-

Tissue or cell homogenate expressing TSPO (e.g., rat kidney mitochondria)

-

[3H]PK 11195 (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound in DMSO

-

Non-specific binding control (e.g., unlabeled PK 11195)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Incubate the tissue/cell homogenate with various concentrations of the test compound and a fixed concentration of [3H]PK 11195.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound.

-

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, the extensive body of research on its derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. The most promising avenues for investigation appear to be the inhibition of Macrophage Migration Inhibitory Factor (MIF) for inflammatory diseases, the inhibition of c-Met kinase for cancer therapy, and the modulation of the 18 kDa translocator protein (TSPO) for neurological disorders.

Future research should focus on the synthesis and biological evaluation of this compound and a focused library of its derivatives. The experimental protocols outlined in this guide provide a solid foundation for such studies. A systematic investigation of the structure-activity relationships, starting with the core this compound structure, will be crucial in elucidating its therapeutic potential and in the rational design of next-generation drug candidates. The convergence of synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling will be essential to fully unlock the therapeutic promise of this versatile chemical entity.

References

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzisothiazolones as modulators of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modified benzoxazolone derivative as 18‐kDa TSPO ligand | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Mechanism of Action of 5-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 5-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound belonging to the benzoxazolone class. While direct quantitative data on the parent compound is limited in publicly available literature, extensive research on its derivatives strongly indicates that its primary biological target is the Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. This guide will detail the inhibition of MIF and its downstream signaling pathways as the core mechanism of action, supported by data from potent N-substituted derivatives. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

The 1,3-benzoxazol-2(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been identified as potent antagonists of Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a critical regulator of the inflammatory response and is involved in cell proliferation and differentiation.[1] The most compelling evidence for the mechanism of action of the this compound core comes from studies on its N-benzyl substituted derivatives.

One such derivative, 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one (MIF098) , has been shown to be a highly potent, non-covalent inhibitor of MIF.[2] This compound demonstrates inhibitory potencies in the nanomolar range in both MIF tautomerase activity and MIF-CD74 receptor binding assays.[1] The 5-methyl substitution on the benzoxazolone ring is a common feature in these potent inhibitors, suggesting its importance for activity.

The inhibition of MIF by these compounds occurs through binding to the tautomerase active site of the MIF trimer.[1] Although the tautomerase activity of mammalian MIF is considered vestigial, this site is crucial for its interaction with its primary cell surface receptor, CD74.[1] By blocking this interaction, benzoxazolone derivatives effectively abrogate MIF-mediated downstream signaling.

Downstream Signaling Pathways

MIF exerts its biological effects by binding to the cell surface receptor CD74, which then complexes with co-receptors such as CD44, CXCR2, and CXCR4 to initiate intracellular signaling cascades. A key pathway activated by MIF is the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway , which is a part of the mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for cell proliferation, survival, and inflammatory responses.

Studies have demonstrated that potent benzoxazol-2-one inhibitors, including derivatives of this compound, effectively attenuate MIF-dependent ERK1/2 phosphorylation in cells such as human synovial fibroblasts.[1]

Quantitative Data

| Compound | Assay | IC50 | Reference |

| N-benzyl-benzoxazol-2-one | MIF Tautomerase Assay | 0.5 µM | [1] |

| N-benzyl-benzoxazol-2-one | MIF-CD74 Binding Assay | 1.5 µM | [1] |

| Substituted benzoxazol-2-ones | MIF Tautomerase Assay | as low as 7.5 nM | [1] |

| Substituted benzoxazol-2-ones | MIF-CD74 Binding Assay | as low as 80 nM | [1] |

Experimental Protocols

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF. A common substrate is L-dopachrome methyl ester, and the reaction is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human MIF in an appropriate buffer.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Prepare the substrate, L-dopachrome methyl ester, by oxidation of L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate.

-

-

Incubation:

-

In a 96-well plate, add a defined concentration of MIF to each well.

-

Add the various concentrations of the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

-

Immediately measure the decrease in absorbance at 475 nm over a short period (e.g., 20 seconds) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

MIF-CD74 Binding Assay

This ELISA-based assay quantifies the ability of a compound to disrupt the interaction between MIF and its receptor, CD74.

Protocol:

-

Plate Coating:

-

Coat a 96-well plate with the recombinant ectodomain of CD74 and incubate overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

-

Incubation with Inhibitor:

-

Pre-incubate biotinylated human MIF with serial dilutions of the test compound for 30 minutes at room temperature.

-

Add the MIF/inhibitor mixtures to the CD74-coated wells and incubate overnight at 4°C.

-

-

Detection:

-

Wash the plate to remove unbound MIF.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition of binding for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value from a dose-response curve.

-

Western Blot for ERK1/2 Phosphorylation

This technique is used to measure the levels of phosphorylated ERK1/2 in cell lysates after treatment with MIF and the test compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human synovial fibroblasts) to a suitable confluency.

-

Starve the cells in serum-free medium before treatment.

-

Treat the cells with MIF in the presence or absence of various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody that detects total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition to determine the effect of the inhibitor on MIF-induced phosphorylation.

-

Conclusion

References

An In-Depth Technical Guide to the Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-methyl-1,3-benzoxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Starting Material: 2-Amino-4-methylphenol

The principal and most direct precursor for the synthesis of this compound is 2-amino-4-methylphenol . This commercially available ortho-aminophenol derivative possesses the requisite functionalities—an amino group and a hydroxyl group ortho to each other on a toluene backbone—for the crucial cyclization step that forms the benzoxazolone ring system.

Synthetic Pathways: Cyclization via Carbonyl Insertion

The synthesis of this compound from 2-amino-4-methylphenol is achieved through a cyclization reaction involving the introduction of a carbonyl group. Several reagents can be employed for this key transformation, each with its own advantages in terms of yield, reaction conditions, and safety profile. The general synthetic scheme is depicted below:

Figure 1: General synthetic pathway for this compound.

This guide will focus on three primary methods for this cyclocarbonylation reaction.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of this compound using different carbonylating agents.

Method 1: Reaction with Urea

A common and cost-effective method for the synthesis of benzoxazolones involves the reaction of the corresponding ortho-aminophenol with urea. This reaction typically proceeds at elevated temperatures, leading to the formation of the desired product and ammonia as a byproduct.

Experimental Protocol:

A mixture of 3,4-diaminotoluene (244 g, 2.0 mol) and urea (123 g, 2.05 mol) is heated in orthodichlorobenzene (1400 g) with stirring. The reaction temperature is slowly raised to 143-147 °C over 1 hour and maintained for 5.5 hours. After cooling, the product is isolated by filtration, washed, and dried to yield 5-methylbenzimidazolone.[1] While this protocol is for a related benzimidazolone, the reaction conditions are indicative of those that would be used for the synthesis of this compound from 2-amino-4-methylphenol.

Quantitative Data Summary (for a related benzimidazolone synthesis[1]):

| Parameter | Value |

| Starting Material | 3,4-diaminotoluene |

| Carbonyl Source | Urea |

| Solvent | Orthodichlorobenzene |

| Temperature | 143-147 °C |

| Reaction Time | 5.5 hours |

| Yield | 98.5% |

| Purity | 99.3% |

Method 2: Phosgene-Free Synthesis using Di-tert-butyl Dicarbonate (Boc-anhydride)

In response to the hazardous nature of phosgene and its derivatives, phosgene-free methods have been developed. One such environmentally benign approach utilizes di-tert-butyl dicarbonate (Boc-anhydride) as the carbonyl source. This method often proceeds under milder conditions and offers high yields.

Conceptual Experimental Workflow:

Figure 2: Workflow for Boc-anhydride mediated synthesis.

While a specific protocol with quantitative data for this compound was not found in the provided search results, the general procedure for the synthesis of benzoxazolones using di-tert-butyl dicarbonate involves reacting the aminophenol with Boc-anhydride in the presence of a base like potassium carbonate in a solvent such as DMF.

Method 3: Cyclization using Triphosgene

Triphosgene, a safer crystalline alternative to phosgene gas, is another effective reagent for the synthesis of benzoxazolones. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated.

Experimental Protocol (Adapted from a similar synthesis):

To a solution of 2-amino-4-methylphenol in an anhydrous solvent such as dichloromethane, triphosgene (0.4 equivalents) is added portion-wise at 0 °C. A base, such as triethylamine or pyridine, is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched, and the product is isolated and purified.

Representative Quantitative Data (for a related synthesis):

| Parameter | Value |

| Starting Material | Homoallylic amines |

| Carbonyl Source | Triphosgene |

| Solvent | Dichloromethane |

| Yield | 66%[2] |

Synthesis of Intermediates and Derivatives

The synthesis of derivatives of 5-methyl-1,3-benzoxazole often begins with the formation of a benzoxazole intermediate from 2-amino-4-methylphenol, which is then further functionalized. For example, the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives starts with the reaction of 2-amino-4-methylphenol with carbon disulfide.[3]

Experimental Protocol for an Intermediate:

2-Amino-4-methylphenol (1 g, 0.008 mol) is reacted with potassium hydroxide (0.54 g, 0.009 mol) in methanol (50 mL). Carbon disulfide (0.64 mL, 0.009 mol) is added slowly at room temperature, and the mixture is refluxed for 6 hours. After cooling and acidification, the solid intermediate is filtered, dried, and recrystallized.[3] This intermediate can then be further reacted to produce a variety of derivatives.[3][4]

Conclusion

The synthesis of this compound is readily achievable from the starting material 2-amino-4-methylphenol through cyclization with a suitable carbonylating agent. While traditional methods using reagents like urea at high temperatures are effective, modern, phosgene-free approaches using di-tert-butyl dicarbonate offer a safer and more environmentally friendly alternative. The choice of synthetic route will depend on factors such as desired yield, available equipment, and safety considerations. This guide provides a foundational understanding of the key synthetic methodologies for this important heterocyclic compound, enabling researchers to select and optimize the most appropriate procedure for their specific needs. Further investigation into the specific reaction conditions for the Boc-anhydride and triphosgene methods with 2-amino-4-methylphenol is recommended to establish optimized protocols.

References

The Structure-Activity Relationship of 5-methyl-1,3-benzoxazol-2(3H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Core Structure and Biological Significance

The 1,3-benzoxazol-2(3H)-one core is a versatile heterocyclic system that has been incorporated into numerous biologically active molecules. The presence of the 5-methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making the SAR of this specific scaffold a subject of considerable interest. Analogs of this compound have been investigated for their potential as anticancer agents, antimicrobials, and inhibitors of various enzymes.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzoxazolone ring and at the 3-position (N-substitution).

Anticancer Activity

Studies have shown that substitutions on the this compound core can lead to potent cytotoxic activity against various cancer cell lines. For instance, the introduction of a pyrazol-5-amine moiety at the 2-position has yielded derivatives with significant antitumor properties.

Key SAR Observations for Anticancer Activity:

-

Substitution at the 5-position: While the core of this guide is the 5-methyl scaffold, it is noteworthy that other substitutions at this position, such as a chloro group, have also been shown to be important for anticancer activity.[1]

-

N-Substitution: The introduction of various substituents on the nitrogen atom of the benzoxazolone ring is a common strategy to modulate activity. Mannich bases of 2(3H)-benzoxazolone derivatives have been shown to reduce cell viability in breast cancer cell lines.

Enzyme Inhibition: Macrophage Migration Inhibitory Factor (MIF)

A notable target for this compound analogs is the Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in inflammation and cancer. Antagonism of MIF is a promising therapeutic strategy.

Key SAR Observations for MIF Inhibition:

-

The presence of a 3-hydroxybenzyl group at the N-3 position of the this compound core has been associated with significant MIF antagonist activity.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of this compound analogs and related derivatives. Due to the limited availability of a single comprehensive SAR study on a diverse series of 5-methyl analogs, the data is compiled from various sources. Readers should consider the different experimental conditions (e.g., cell lines, assay types) when comparing values.

Table 1: Anticancer Activity of 2-Substituted 5-methyl-1,3-benzoxazole Derivatives

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) |

| 6a | 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative | HepG-2 | Promising Activity |

| 6g | 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative | MCF-7 | Promising Activity |

| 6h | 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivative | HepG-2 & MCF-7 | Remarkable Activity |

Data extracted from a study on the synthesis and in-vitro evaluation of antitumor and antibacterial activities of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. The original paper should be consulted for detailed quantitative values.[2]

Table 2: Cytotoxic Activity of N-Substituted Benzoxazolone Derivatives

| Compound ID | 5-Substituent | N-Substituent | Cancer Cell Line | IC50 (µM) |

| 1 | H | Piperazine derivative | MCF-7 | ~100 |

| 2 | Cl | Piperazine derivative | MCF-7 | ~50 |

Data extracted from a study on the apoptotic activities of new 2(3H)-benzoxazolone derivatives in breast cancer cells. Note that compound 1 is an unsubstituted analog at the 5-position, while compound 2 has a chloro group instead of a methyl group, highlighting the impact of substitution at this position.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2-Substituted 5-methyl-1,3-benzoxazole Derivatives

Objective: To synthesize novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives.

Procedure:

-

Synthesis of 2-hydrazinyl-5-methyl-1,3-benzoxazole: This intermediate is prepared from the corresponding 2-chloro-5-methyl-1,3-benzoxazole by reaction with hydrazine hydrate.

-

Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine: The 2-hydrazinyl-5-methyl-1,3-benzoxazole is then reacted with 3-aminocrotononitrile in the presence of a base to yield the pyrazol-5-amine derivative.

-

Synthesis of final derivatives: The 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine is reacted with various substituted aldehydes under solvent-free conditions with p-toluene sulfonic acid as a catalyst to obtain the final products.[2]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

Macrophage Migration Inhibitory Factor (MIF) Antagonist Assay

Objective: To evaluate the inhibitory effect of the analogs on the enzymatic activity of MIF.

Procedure:

-

Recombinant MIF Expression and Purification: Human MIF is expressed in a suitable expression system (e.g., E. coli) and purified.

-

Tautomerase Activity Assay: The assay is based on the ability of MIF to catalyze the tautomerization of a non-physiological substrate, such as L-dopachrome methyl ester.

-

Inhibition Measurement: The assay is performed in the presence and absence of the test compounds. The rate of the tautomerization reaction is monitored spectrophotometrically.

-

IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Signaling Pathways and Visualizations

As antagonists of Macrophage Migration Inhibitory Factor (MIF), this compound analogs can modulate downstream signaling pathways involved in inflammation and cancer progression.

Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway

MIF exerts its biological functions by binding to its cell surface receptor CD74, which can then complex with co-receptors such as CXCR2, CXCR4, and CXCR7. This interaction initiates several downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. These pathways regulate crucial cellular processes like cell proliferation, survival, and inflammation. By inhibiting MIF, the this compound analogs can potentially disrupt these pro-tumorigenic signaling events.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening this compound analogs for anticancer activity involves synthesis, purification, characterization, and subsequent biological evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationships, while still requiring more systematic exploration for this specific analog series, indicate that modifications at the N-3 and C-2 positions are key to modulating biological activity. The information compiled in this technical guide provides a solid foundation for researchers to design and evaluate new analogs with improved potency and selectivity. Further studies focusing on a systematic exploration of the chemical space around the this compound core are warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Biological Profiling of 5-methyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive guide to the in vitro biological characterization of 5-methyl-1,3-benzoxazol-2(3H)-one. Based on the known activities of structurally related compounds, a panel of in vitro assays is proposed to elucidate its potential as an anti-inflammatory, cytotoxic, antimicrobial, and aryl hydrocarbon receptor (AhR) modulating agent. Detailed protocols for these key assays are provided to facilitate experimental design and execution.

Potential Biological Activities and Corresponding In Vitro Assays